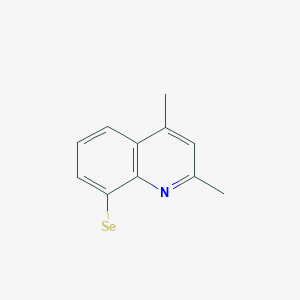

2,4-Dimethylquinoline-8-selenol

Description

Contextualization within the Field of Organoselenium Chemistry

Organoselenium chemistry investigates compounds containing a carbon-selenium (C-Se) bond. wikipedia.org Selenium, a Group 16 element (chalcogen) like oxygen and sulfur, imparts unique properties to organic molecules. The C-Se bond is weaker and longer (234 kJ/mol; 198 pm) compared to a carbon-sulfur (C-S) bond (272 kJ/mol; 181 pm). wikipedia.org This distinction renders organoselenium compounds highly reactive and useful in organic synthesis. windows.net

A key functional group in this field is the selenol (R-SeH), the selenium analog of an alcohol or thiol. wikipedia.org Selenols are notably more acidic than thiols; for instance, benzeneselenol (B1242743) has a pKa of 5.9, whereas thiophenol's pKa is 6.5. wikipedia.org This heightened acidity means that selenols are potent nucleophiles, readily reacting with various electrophiles. researchgate.net They are also easily oxidized, often to diselenides (R-Se-Se-R), which serve as stable precursors for generating the more reactive selenols in situ. wikipedia.orgrsc.org The unique redox properties of the selenium atom are central to the function of these compounds, which are explored for their catalytic and biological activities, including mimicking the function of selenoenzymes like glutathione (B108866) peroxidase. rsc.orgnih.gov

Positioning within Quinoline (B57606) Heterocycle Research and its Derivatives

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. frontiersin.orgnih.gov This "privileged scaffold" is a structural feature in numerous natural products and synthetic compounds with a vast array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. nih.govrsc.org

The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and physicochemical properties. frontiersin.org This adaptability is crucial for designing new therapeutic agents and functional materials. frontiersin.orgresearchgate.net The introduction of different substituents can significantly modulate biological activity. frontiersin.org The fusion of a quinoline moiety with an organoselenium functional group, such as a selenol, represents a strategic approach to creating hybrid compounds that may exhibit enhanced or novel properties, combining the biological relevance of the quinoline core with the distinct reactivity of selenium. scielo.brnih.gov

Historical Trajectories of Selenol-Containing Heterocyclic Compounds

The history of organoselenium chemistry began in the 19th century. Selenium was discovered by J.J. Berzelius in 1817, and the first organoselenium compound, diethyl selenide, was isolated in 1836. wikipedia.orgrsc.org For over a century, the field saw slow progress, partly due to the unpleasant odor and perceived toxicity of many selenium compounds. rsc.orgscielo.br The literature comprised only about 200 papers by 1920. rsc.org

A significant turning point came in the 1970s, which marked the beginning of the modern era of organoselenium synthesis. semanticscholar.org This period saw the discovery of key reactions like the selenoxide elimination, which established organoselenium reagents as valuable tools in organic synthesis. wikipedia.org The development of methods to synthesize selenium-containing heterocycles followed, driven by their potential as biologically active agents. researchgate.net Functionalized selenols, in particular, became recognized as crucial intermediates for creating these complex structures through intramolecular cyclization reactions. chim.itclockss.org The synthesis of quinoline-8-selenol, a parent compound to the titular molecule, was achieved using reagents like selenourea (B1239437), demonstrating the growing interest in this specific class of heterocycles. researchgate.net

Emergence and Significance of 2,4-Dimethylquinoline-8-selenol in Advanced Chemical Inquiry

While extensive research on 2,4-Dimethylquinoline-8-selenol itself is not yet widespread, its significance can be inferred from the established importance of its constituent parts. The compound merges the pharmacologically validated 2,4-dimethylquinoline (B72138) core with a strategically placed selenol group at the 8-position. The synthesis of related structures, such as 4,6-dimethylquinoline-2-selenol and the parent quinoline-8-selenol, indicates a clear research trajectory toward exploring the properties of substituted quinoline selenols. researchgate.netresearchgate.net

The significance of 2,4-Dimethylquinoline-8-selenol lies in its potential as a highly functional molecule. The dimethyl substitution on the quinoline ring can influence its solubility, steric profile, and interactions with biological targets. The 8-selenol group provides a reactive handle for further synthetic transformations, acts as a potent metal-chelating agent, and introduces redox-active properties. Research on quinoline-8-selenol has already highlighted the high cytotoxicity of its metal complexes against various tumor cell lines, suggesting that derivatives like 2,4-Dimethylquinoline-8-selenol could be valuable candidates in the development of new therapeutic agents. researchgate.net

Interdisciplinary Relevance of Quinoline-Selenol Scaffolds in Modern Chemistry

The fusion of quinoline and selenol functionalities creates a molecular scaffold with broad interdisciplinary relevance. In medicinal chemistry , these compounds are being investigated for a range of therapeutic applications. The known antioxidant properties of organoselenium compounds, combined with the diverse biological activities of quinolines, make them promising candidates for treating diseases linked to oxidative stress. scielo.brnih.gov Studies on various selenium-containing quinolines have demonstrated their potential as antioxidant, anti-inflammatory, and anticancer agents. scielo.brontosight.ai

In materials science , the strong chelating ability of the 8-selenol group makes these quinoline derivatives attractive ligands for creating novel metal complexes. These complexes could possess interesting photoluminescent or catalytic properties. Furthermore, the unique electronic characteristics of organoselenium compounds may be harnessed in the development of new conductors or optoelectronic devices. rsc.org The versatility of the quinoline-selenol scaffold ensures its continued exploration in the pursuit of new functional molecules for a variety of scientific and technological applications.

Properties

CAS No. |

478960-97-3 |

|---|---|

Molecular Formula |

C11H10NSe |

Molecular Weight |

235.17 g/mol |

InChI |

InChI=1S/C11H10NSe/c1-7-6-8(2)12-11-9(7)4-3-5-10(11)13/h3-6H,1-2H3 |

InChI Key |

SSJPKPKFQMBTIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2[Se])C |

Origin of Product |

United States |

Synthetic Methodologies and Complex Chemical Transformations of 2,4 Dimethylquinoline 8 Selenol

Established Synthetic Pathways to Quinoline-Selenol Core Structures

The construction of the 2,4-dimethylquinoline-8-selenol molecule relies on a multi-step process that involves the initial formation of the substituted quinoline (B57606) core, followed by the strategic introduction of the selenium moiety at the 8-position.

Precursor Synthesis and Functionalization of the Quinoline Moiety

The foundational step in the synthesis of 2,4-dimethylquinoline-8-selenol is the creation of the 2,4-dimethylquinoline (B72138) backbone. Several classical methods for quinoline synthesis can be adapted for this purpose, including the Combes, Doebner-Von Miller, and Friedlander syntheses, which allow for the construction of the bicyclic quinoline system from aniline (B41778) and carbonyl precursors. guidechem.com For instance, the Doebner-Von Miller reaction can utilize aniline and α,β-unsaturated carbonyl compounds, while the Combes synthesis involves the acid-catalyzed reaction of anilines with β-diketones.

Once the 2,4-dimethylquinoline is obtained, the next critical step is functionalization at the C-8 position to enable the subsequent introduction of the selenol group. A common and effective strategy is the sulfonation of the quinoline ring. Electrophilic substitution on quinoline under vigorous conditions, such as treatment with fuming sulfuric acid, typically yields a mixture of 5- and 8-sulfonic acid derivatives. uop.edu.pk

The resulting 2,4-dimethylquinoline-8-sulfonic acid is the key precursor. This sulfonic acid group is a suitable leaving group for a subsequent nucleophilic substitution reaction to introduce the selenium atom.

Introduction of the Selenol Group: Methodological Approaches

With the precursor, 2,4-dimethylquinoline-8-sulfonic acid, in hand, the selenium moiety can be introduced. This transformation is typically achieved via nucleophilic substitution or through a reduction strategy involving a diselenide intermediate.

This approach involves the direct replacement of a leaving group at the 8-position of the quinoline ring with a selenium-containing nucleophile. The most common precursor for this method is an 8-haloquinoline or an 8-sulfoquinoline derivative. The reaction with nucleophilic selenium species introduces a selenium functional group, which can then be converted to the target selenol.

A well-established method involves the use of potassium selenocyanate (B1200272) (KSeCN). researchgate.net The reaction of an 8-substituted quinoline with KSeCN introduces the selenocyanate (-SeCN) group. This intermediate can then be hydrolyzed or reduced to yield the final selenol. researchgate.net An alternative and notable method employs selenourea (B1239437) in place of potassium selenocyanate to synthesize quinoline-8-selenol, offering a different pathway to the same core structure. researchgate.netscispace.com

Table 1: Comparison of Nucleophilic Reagents for Selenol Synthesis

| Reagent | Formula | Intermediate Formed | Key Features |

|---|---|---|---|

| Potassium Selenocyanate | KSeCN | 8-Selenocyanatoquinoline | Commonly used, forms a stable intermediate. researchgate.net |

| Selenourea | CH₄N₂Se | Isoselenouronium salt | An alternative to KSeCN, yields can be modest. researchgate.net |

An alternative and frequently employed pathway to quinoline-8-selenols involves the synthesis and subsequent reduction of the corresponding diselenide. This two-step process avoids the direct handling of potentially unstable selenol intermediates.

The synthesis often begins by converting the 8-substituted quinoline into an 8-selenocyanatoquinoline intermediate. acs.org This intermediate is then treated to form the symmetrical 8,8'-diquinolyl diselenide. The crucial final step is the reductive cleavage of the Se-Se bond in the diselenide to yield two equivalents of the desired quinoline-8-selenol. researchgate.net Various reducing agents are effective for this transformation. For example, impure 8-selenocyanatoquinoline can be treated with hypophosphorous acid to directly form the diselenide, which can then be isolated and subsequently reduced. acs.org The reduction of diselenides with sodium borohydride (B1222165) is also a common and effective method. researchgate.netresearchgate.net

Table 2: Selected Reducing Agents for Diselenide Cleavage

| Reducing Agent | Formula | Conditions | Notes |

|---|---|---|---|

| Hypophosphorous Acid | H₃PO₂ | Heated, acidic solution | Used in the synthesis of quinoline-8-selenol from its diselenide. acs.org |

| Sodium Borohydride | NaBH₄ | Ethanolic solution, reflux | A versatile and common reagent for reducing Se-Se bonds. researchgate.net |

| Zinc Dust | Zn | Acidic conditions | Reduces diselenides to afford selenols. researchgate.net |

Research into the synthesis of selenium-containing heterocycles is ongoing, leading to the development of alternative routes. While not always applied directly to 2,4-dimethylquinoline-8-selenol, these methods represent emerging strategies in the field. For example, novel methods for synthesizing 3-organoseleno-substituted quinolines have been developed through the iron(III) chloride-promoted cyclization of (2-aminoaryl)-2-ynols with diorganyl diselenides. researchgate.net This approach builds the substituted quinoline ring with the selenium moiety already incorporated, rather than adding it to a pre-formed quinoline. Such cyclization strategies offer a different regiochemical outcome but highlight the expanding toolkit available for creating seleno-quinolines.

Strategies for Regioselective Functionalization at the Selenol Position (e.g., Position 8)

The primary challenge in synthesizing 2,4-dimethylquinoline-8-selenol is ensuring the regioselective introduction of the functional group at the C-8 position. The classical approach, as outlined previously, achieves this control through the synthesis of an 8-substituted precursor.

The sulfonation of the quinoline ring is a key step for regiocontrol. Under specific conditions, electrophilic attack occurs preferentially at the C-5 and C-8 positions of the benzene (B151609) ring portion of the quinoline system, as these positions are activated. uop.edu.pk By separating the resulting 2,4-dimethylquinoline-8-sulfonic acid from the C-5 isomer, a pure precursor is obtained. This ensures that the subsequent nucleophilic substitution or conversion to the diselenide occurs exclusively at the desired C-8 position.

More modern approaches for regioselective functionalization of quinolines involve transition-metal-catalyzed C-H activation. mdpi.comnih.gov These methods often use a directing group attached to the quinoline, for example at the N-oxide or as an 8-amino substituent, to guide a metal catalyst to a specific C-H bond. For instance, Rh-catalyzed C-8 selenylation of quinoline N-oxides with selenyl chlorides has been reported, demonstrating a direct method for introducing selenium at the 8-position. researchgate.net While highly specific, the application of these advanced methods to the 2,4-dimethyl substituted system would require dedicated investigation.

Catalytic Protocols in Quinoline Selenol Synthesis

The introduction of a selenol group onto a quinoline scaffold, particularly at the C8 position, can be achieved through various synthetic strategies, with catalytic protocols offering advantages in efficiency and selectivity. While direct catalytic synthesis of 2,4-Dimethylquinoline-8-selenol is not extensively documented, established catalytic methods for the formation of C-Se bonds in aryl and heteroaryl systems provide a clear blueprint for its potential synthesis. mangalkotegovtcollege.orgingentaconnect.combenthamdirect.com

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the synthesis of aryl selenides. mangalkotegovtcollege.orgbenthamdirect.com These methods typically involve the reaction of an aryl halide or triflate with a selenium nucleophile, such as a diaryl diselenide or an aryl selenol, in the presence of a suitable metal catalyst. mangalkotegovtcollege.orgingentaconnect.com For the synthesis of 2,4-Dimethylquinoline-8-selenol, a plausible catalytic route would involve the coupling of 8-halo-2,4-dimethylquinoline with a selenium source.

Table 1: Representative Catalytic Systems for C-Se Bond Formation

| Catalyst System | Substrates | Reagents/Conditions | Product Type | Ref. |

| CuS/Fe powder | Aryl halides, Diaryl diselenides | K₂CO₃, DMSO, 110°C | Diaryl selenides | mangalkotegovtcollege.org |

| Cu₂S@C | Aryl iodides, Diaryl diselenides | Ionic liquid, Ligand-free | Diaryl selenides | mangalkotegovtcollege.org |

| Ni-catalyst | Arylamides, Elemental Selenium | DMF, 120°C, air | Benzoselenazole derivatives | mdpi.com |

| Cyclometalated Iridium | 2-Aminobenzyl alcohols, Secondary alcohols | Acceptorless dehydrogenative coupling | Substituted quinolines | nih.gov |

Another powerful strategy is the direct C-H activation and selenation of the quinoline core. mangalkotegovtcollege.orgingentaconnect.com This approach avoids the pre-functionalization required for cross-coupling reactions. Catalytic systems, often based on palladium, rhodium, or iridium, can direct the selective installation of a selenium moiety at a specific C-H bond. For instance, an iridium-catalyzed acceptorless dehydrogenative coupling reaction has been effectively used to synthesize various quinoline derivatives, showcasing a modern approach to building the quinoline core itself, which could then be subjected to selenation. nih.gov

Derivatization and Functionalization Strategies of the Selenol Moiety

The selenol (-SeH) group in 2,4-Dimethylquinoline-8-selenol is a highly versatile functional handle, amenable to a wide range of chemical transformations. Its high nucleophilicity and acidity, which is significantly greater than that of the corresponding thiol, make it a prime site for derivatization. researchgate.netjku.at

Alkylation, Arylation, and Acylation Reactions of the Selenol Group

The nucleophilic character of the selenolate anion, readily formed by deprotonation of the selenol, facilitates its reaction with various electrophiles.

Alkylation: The reaction of the selenol with alkyl halides is a straightforward method to produce alkyl selenoethers. This can be achieved by first treating the selenol with a base to form the selenolate, followed by the addition of an alkylating agent. researchgate.net

Arylation: While less common than alkylation, arylation can be achieved through nucleophilic aromatic substitution reactions or, more commonly, via transition metal-catalyzed cross-coupling reactions, similar to those used for the synthesis of the parent selenol.

Acylation: The selenol group can be readily acylated to form selenoesters. For example, quinolineselenol derivatives have been shown to react with acyl chlorides, such as N-phthaloylglycyl chloride, to yield the corresponding acylated products in good yields. researchgate.net The chemoselective acylation of the hydroxyl group in the analogous compound, 2-amino-8-quinolinol, using coupling agents like EDCI and DMAP, suggests that similar selective C8-acylation would be effective for the selenol derivative. rsc.org

Table 2: Derivatization Reactions of the Quinoline Chalcogenol Group

| Reaction Type | Reagent | Product Type | Notes | Ref. |

| Acylation | N-phthaloylglycyl chloride | Selenoester | Synthesis of selenium-containing amino acid analogues. | researchgate.net |

| Acylation | Carboxylic acids / EDCI, DMAP | Ester | Demonstrated on the analogous 8-quinolinol. | rsc.org |

| Alkylation | Alkyl halides | Thioether | Demonstrated on related pyridine-2(1H)-thiones. | researchgate.net |

Formation of Chalcogenide and Diselenide Derivatives

The selenol group is susceptible to oxidation, which provides a convenient route to diselenide derivatives.

Diselenide Formation: Mild oxidizing agents, such as hydrogen peroxide in glacial acetic acid, can be used to convert selenols into the corresponding diselenides. researchgate.net This reversible reaction is a key aspect of selenium chemistry, as the resulting diselenide bond can be readily cleaved back to the selenol by reducing agents like sodium borohydride. mdpi.com The synthesis and crystal structure of di(2-phenyl-8-quinolyl) diselenide has been reported, providing a direct precedent for the formation of such a derivative from a substituted 8-quinolineselenol. researchgate.net

Other Chalcogenide Derivatives: The selenol can also be incorporated into mixed chalcogenide systems. For instance, reactions can be designed to form Se-S or Se-Te bonds, although these are less commonly reported for this specific quinoline system.

Introduction of Extended Conjugated Systems

The 2,4-Dimethylquinoline-8-selenol framework can serve as a building block for larger, π-conjugated systems, which are of interest for applications in materials science. While direct examples involving this specific selenol are scarce, established synthetic methodologies for creating extended conjugation can be applied.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions are powerful tools for constructing C-C bonds and extending conjugated systems. unito.it To utilize 2,4-Dimethylquinoline-8-selenol in such reactions, the selenol group would first need to be converted into a suitable coupling partner. For example, transformation into a selenyl halide or triflate would allow it to participate as an electrophile. Alternatively, the quinoline ring itself could be functionalized with a halide or boronic acid to engage in these coupling reactions, with the selenol group being carried through the synthesis or introduced at a later stage.

Coordination Polymers: The nitrogen atom of the quinoline ring and the selenium atom of the selenol group can act as a bidentate chelating ligand for metal ions. This has been demonstrated with the analogous 8-hydroxyquinoline (B1678124) system, where a bis-bifunctional derivative was used to create coordination polymers with various transition metals. nist.gov This strategy could be adapted to form polymers with extended electronic communication through the metal centers.

Advanced Synthetic Methodologies for 2,4-Dimethylquinoline-8-selenol Derivatives

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of advanced methodologies such as one-pot reactions.

One-Pot Synthetic Approaches

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of reduced waste, time, and cost. Several one-pot methods have been developed for the synthesis of quinoline and quinazolinone derivatives. nih.govnih.gov For example, a facile one-pot protocol for synthesizing quinoline-fused quinazolinones utilizes p-toluenesulfonic acid to promote a cascade reaction involving the simultaneous formation of both the quinoline and quinazolinone rings. nih.gov

A plausible one-pot strategy for a derivative of 2,4-Dimethylquinoline-8-selenol could involve a modified Friedländer annulation, which is a classic method for quinoline synthesis, followed by an in-situ selenation step. nih.gov This could be envisioned by reacting an appropriately substituted 2-aminoaryl ketone with a carbonyl compound to form the 2,4-dimethylquinoline core, and then introducing a selenium-donating reagent and a catalyst in the same pot to achieve C-H selenation at the 8-position. The development of such a process would represent a significant step forward in the efficient synthesis of this class of compounds.

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. researchgate.netbeilstein-journals.orgresearchgate.net These reactions are prized for their efficiency, atom economy, and ability to rapidly generate complex and diverse molecular scaffolds from simple precursors. rsc.org For the quinoline core, several MCRs, including the Povarov, Ugi, and Passerini reactions, have been effectively utilized. researchgate.netrsc.org

The Povarov reaction typically involves the acid-catalyzed reaction of an aniline, an aldehyde, and an activated alkene to produce tetrahydroquinolines, which can then be oxidized to the corresponding quinolines. beilstein-journals.org The Ugi four-component reaction (U-4CR) is another powerful tool, combining an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield α-acylamino amides. rsc.orgacs.org This has been adapted for quinoline synthesis through subsequent cyclization reactions. rsc.orgacs.org Similarly, the Passerini three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide can generate α-acyloxy carboxamides, which can serve as precursors to complex heterocyclic systems. acs.orgresearchgate.net

For the diversification of the 2,4-dimethylquinoline scaffold, one could envision a strategy starting with a substituted aniline, such as 2-amino-m-xylene, as the amine component in these MCRs. The resulting complex product could then undergo further transformations. For instance, a Ugi reaction adduct could be subjected to a subsequent palladium-catalyzed intramolecular arylation to construct the quinoline ring system. acs.org A copper-catalyzed tandem transformation of Ugi adducts has also been reported for synthesizing various indoloquinoline derivatives, a strategy that could potentially be adapted. rsc.org This approach allows for significant variation in the final structure by simply changing any of the initial components in the MCR, leading to a diverse library of compounds based on the core 2,4-dimethylquinoline-8-selenol structure.

Table 1: Examples of Multicomponent Reactions for Quinoline Scaffold Synthesis

| Reaction Type | Components | Catalyst/Conditions | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Povarov Reaction | Aniline, Aldehyde, Activated Alkene | Acid catalyst, followed by oxidation (e.g., MnO₂) | Substituted Quinolines | beilstein-journals.org |

| Ugi-4CR / Arylation | Aldehyde, Aniline, Acid, Isocyanide | 1. Methanol, RT; 2. CuI, L-proline, Cs₂CO₃ | Indolo[2,3-c]quinolines | rsc.org |

| Friedländer-type MCR | 5-Aminopyrazole, Aromatic Aldehyde, Dimedone | Ethanol, reflux | 1H-Pyrazolo[3,4-b]quinolines | researchgate.net |

| Aqueous MCR | 2H-Indene-1,3-dione, Naphthalen-1-amine, Aldehyde | L-proline, Water:EtOH | Benzo[h]indeno[1,2-b]quinolines | researchgate.net |

Green Chemistry Principles in 2,4-Dimethylquinoline-8-selenol Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives is an area of growing importance, aiming to reduce environmental impact by minimizing waste, using safer solvents, and improving energy efficiency. researchgate.netijpsjournal.comnumberanalytics.com These principles can be effectively applied to the synthesis of 2,4-Dimethylquinoline-8-selenol through innovative solvent choices and energy sources.

Solvent-Free and Aqueous Media Syntheses

Aqueous Media Syntheses: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of quinolines in aqueous media has been successfully demonstrated. For example, L-proline can catalyze a three-component condensation to form quinoline derivatives in a water-ethanol mixture, offering high yields in short reaction times. researchgate.net Another approach uses magnetically recoverable CuFe₂O₄ nanoparticles as a catalyst for quinoline synthesis in water, allowing for easy separation and reuse of the catalyst. rsc.org For substrates with poor water solubility, surfactants can be employed to facilitate the reaction in an aqueous medium. bohrium.com A plausible green synthesis of the 2,4-dimethylquinoline core could therefore involve a modified Friedländer or Combes synthesis using a water-tolerant catalyst like L-proline or functionalized nanoparticles.

Solvent-Free Syntheses: Eliminating the solvent entirely represents a significant step in green synthesis, reducing waste and simplifying product purification. Solvent-free Friedländer annulation reactions have been developed to produce polysubstituted quinolines. These reactions are typically conducted by heating a mixture of an o-aminoaryl ketone and an α-methylene ketone with a catalyst. eurekaselect.com Catalysts such as bismuth(III) chloride (BiCl₃) eurekaselect.com and Hβ zeolite rsc.orgrsc.org have proven effective under these thermal, solvent-free conditions, providing excellent yields and clean reactions. This methodology could be directly applied to the synthesis of the 2,4-dimethylquinoline ring, which could then be subjected to selenation.

Table 2: Examples of Solvent-Free Quinoline Synthesis

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Aminoacetophenone, Dimedone | Caesium Iodide | 100 °C, 30 min | 93% | researchgate.net |

| o-Aminoarylketone, α-Methylene ketone | BiCl₃ | Thermal heating | Excellent | eurekaselect.com |

| 2-Aminobenzophenone, Ketone | Hβ Zeolite | Thermal heating | Good to Excellent | rsc.orgrsc.org |

Microwave-Assisted and Photochemical Methods

Microwave-Assisted Methods: Microwave-assisted organic synthesis (MAOS) is a well-established green chemistry technique that utilizes microwave irradiation to heat reactions. benthamdirect.com This method often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating. thieme-connect.comnih.gov Microwave irradiation has been successfully applied to various quinoline syntheses, including the Friedländer, nih.gov Combes, and Knoevenagel condensation reactions, benthamdirect.com as well as multicomponent strategies. acs.org For example, a modification of the Friedländer methodology using neat acetic acid as both solvent and catalyst under microwave irradiation at 160 °C allows for quinoline synthesis in just 5 minutes in excellent yield. nih.gov The synthesis of 2,4-Dimethylquinoline-8-selenol could be significantly accelerated by adapting traditional thermal methods to a microwave-assisted protocol.

Table 3: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction Type | Conditions (Conventional) | Conditions (Microwave) | Key Advantage | Reference |

|---|---|---|---|---|

| Friedländer Synthesis | Days, very poor yield | 5 min, 160 °C, excellent yield | Drastic time reduction, yield increase | nih.gov |

| Knoevenagel Condensation | 10-12 hours | 5-10 minutes | Time efficiency | benthamdirect.com |

| Quinolinone Synthesis | Several hours, reflux | 10 min, 250 °C | Shorter reaction time, good yield | thieme-connect.com |

| Multicomponent Synthesis | Conventional heating, reflux | Microwave irradiation | Decreased time, improved yields | acs.org |

Photochemical Methods: Photochemical reactions use light as a clean source of energy to drive chemical transformations, often enabling unique reaction pathways that are inaccessible through thermal methods. nih.gov For quinolines, photochemical approaches have been used for C-H functionalization and for the construction of the heterocyclic ring itself. bohrium.comrsc.org For instance, a visible light-mediated process can achieve the C-H hydroxyalkylation of quinolines, avoiding the need for external oxidants typical of classical Minisci reactions. nih.govbohrium.com Another strategy involves the photochemical conversion of N-(o-styryl)thioamides into quinolines. rsc.org Furthermore, photochemical dearomative cycloadditions between quinolines and alkenes can rapidly generate molecular complexity. nih.gov These methods offer potential routes to either synthesize the 2,4-dimethylquinoline core or to functionalize the pre-formed scaffold under mild, light-driven conditions.

Coordination Chemistry and Ligand Design Principles of 2,4 Dimethylquinoline 8 Selenol

Fundamental Aspects of 2,4-Dimethylquinoline-8-selenol as a Ligand

2,4-Dimethylquinoline-8-selenol is a heterocyclic compound featuring a quinoline (B57606) backbone, two methyl groups at positions 2 and 4, and a selenol (-SeH) group at position 8. These structural features dictate its behavior as a ligand in coordination chemistry.

Donor Atom Characteristics: Nitrogen and Selenium Contributions

The coordinating power of 2,4-dimethylquinoline-8-selenol stems from its two primary donor atoms: the nitrogen atom of the quinoline ring and the selenium atom of the selenol group. researchgate.net The nitrogen atom acts as a Lewis base, donating its lone pair of electrons to a metal center. The selenium atom, being a soft donor, readily forms covalent bonds with transition metals. Selenols are noted to be more potent acids and stronger nucleophiles compared to their sulfur-containing thiol analogues, which influences their reactivity and the stability of the resulting metal complexes. researchgate.net The combination of a borderline nitrogen donor and a soft selenium donor allows this ligand to effectively chelate with a variety of metal ions.

Chelation Modes and Denticity of the Quinoline-Selenol Ligand

2,4-Dimethylquinoline-8-selenol typically functions as a bidentate chelating ligand. researchgate.net Coordination occurs through both the quinoline nitrogen and the deprotonated selenolate selenium atom, forming a stable five-membered chelate ring with the metal center. researchgate.netresearchgate.net This bidentate (Se,N) coordination mode is a common feature for 8-substituted quinoline ligands and is crucial for the formation of stable, well-defined metal complexes. researchgate.net

Steric and Electronic Properties Influencing Coordination Behavior

The coordination behavior of 2,4-dimethylquinoline-8-selenol is significantly influenced by both steric and electronic factors.

Electronic Effects: The quinoline ring system is electron-withdrawing, which affects the basicity of the nitrogen donor atom. The selenolate group is a strong sigma-donor. The interplay between these electronic characteristics governs the strength of the metal-ligand bonds.

Steric Effects: The presence of methyl groups at the 2 and 4 positions of the quinoline ring introduces steric hindrance. This steric bulk can influence the geometry of the resulting metal complexes. For instance, in the palladium complex of 2,4-dimethylquinoline-8-selenol, the methyl groups lead to a cis-coordination geometry, whereas the unsubstituted quinoline-8-selenol ligand forms a trans-complex with palladium. researchgate.netscispace.com This demonstrates that the steric demands of the methyl groups can dictate the spatial arrangement of the ligands around the central metal atom.

Synthesis and Structural Characterization of Metal-2,4-Dimethylquinoline-8-selenol Complexes

The synthesis of metal complexes with 2,4-dimethylquinoline-8-selenol typically involves the reaction of a metal salt with the ligand in a suitable solvent. The deprotonation of the selenol group facilitates coordination.

Complexation with Transition Metal Ions (e.g., Pd, Ir, Ni, Co, Cr, Fe, Mn)

The bidentate, N,Se-donor nature of 2,4-dimethylquinoline-8-selenol allows it to form complexes with a range of transition metals.

Palladium (Pd): The internal complex palladium(II) 2,4-dimethyl-8-hydroselenoquinolinate, with the formula Pd[C₉H₄(CH₃)₂NSe]₂, has been successfully synthesized and characterized using X-ray diffraction. researchgate.netscispace.com

Iridium (Ir): While specific studies on iridium complexes with 2,4-dimethylquinoline-8-selenol are not extensively detailed, related iridium(III) complexes with {4,8-dimethylquinoline-2-yloxy}dimethylsilane ligands have been shown to be stabilized by a weak agostic interaction between the iridium center and a C-H bond of the methyl group at the 8-position. rseq.org This suggests that similar secondary interactions could play a role in stabilizing iridium complexes of the selenol ligand.

Nickel (Ni) and Cobalt (Co): Quinoline-based ligands are known to form stable complexes with both nickel(II) and cobalt(II). researchgate.netacs.orgmdpi.comrsc.org For instance, related bis(imino)-6,7-dihydro-5H-quinoline-cobalt(II) complexes have been synthesized and structurally characterized. rsc.org It is anticipated that 2,4-dimethylquinoline-8-selenol would form stable, likely octahedral or square planar, complexes with Ni(II) and Co(II), driven by the chelate effect.

Iron (Fe): Quinoline derivatives are capable of chelating with both Fe(II) and Fe(III) ions. researchgate.net The synthesis of iron complexes containing quinoline analogues with selenium has been reported, indicating the favorability of Fe-Se and Fe-N bond formation. researchgate.net

Manganese (Mn) and Chromium (Cr): Specific complexation studies of 2,4-dimethylquinoline-8-selenol with manganese and chromium are less common in the literature. However, based on the established coordination chemistry of these metals, the formation of stable chelate complexes is feasible.

Stoichiometry and Coordination Number Determination

The stoichiometry and coordination number of the resulting metal complexes are dependent on the metal ion's oxidation state and preferred coordination geometry.

For the well-characterized palladium complex, Pd[C₉H₄(CH₃)₂NSe]₂, the stoichiometry is 1:2 (metal:ligand). researchgate.netscispace.com The palladium central atom is coordinated to two nitrogen atoms and two selenium atoms from the two bidentate ligands. This results in a coordination number of four for the palladium ion, adopting a tetrahedrally distorted cis-square planar geometry. researchgate.net For other transition metals like Ni(II) or Co(II), a 1:2 stoichiometry is also common, often resulting in an octahedral geometry where two additional ligands (like water or solvent molecules) occupy the axial positions, leading to a coordination number of six. nih.gov

Data Table: Structural Information for Palladium 2,4-Dimethyl-8-hydroselenoquinolinate

The following table summarizes the crystallographic and coordination data for the palladium complex, Pd[C₉H₄(CH₃)₂NSe]₂. researchgate.net

| Parameter | Value |

| Chemical Formula | Pd[C₉H₄(CH₃)₂NSe]₂ |

| Coordination Geometry | cis-square, tetrahedrally distorted |

| Coordination Sphere | 2Se + 2N |

| Stoichiometry (Metal:Ligand) | 1:2 |

| Pd-Se Bond Lengths (Å) | 2.162(5), 2.159(5) |

| Pd-N Bond Lengths (Å) | 2.065(3) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

Geometric and Stereochemical Analysis of Complexes

Direct crystallographic analysis of metal complexes with 2,4-dimethylquinoline-8-selenol is not extensively documented in publicly available literature. However, the geometric and stereochemical features can be predicted by examining complexes of analogous ligands. For instance, the related ligand 2-methylquinoline-8-selenol forms a complex with antimony(III), Tris(2-methylquinoline-8-selenolato-κN,Se)antimony(III), which exhibits a distorted octahedral geometry around the antimony atom, with coordination from three selenium and three nitrogen atoms researchgate.net.

Similarly, tungsten acetylene (B1199291) complexes with pyridine-2-selenolato ligands have been synthesized and structurally characterized. These complexes show the pyridine-selenolato ligand coordinating to the tungsten center, and in solution, they can exist as a mixture of isomers, indicating the potential for stereochemical complexity. The isomers can arise from the relative positioning of the pyridine-selenolato ligands to each other (cis- or trans-Se,Se) nih.gov. The structures of some of these complexes were determined by single-crystal X-ray diffraction, revealing η2-coordination of an acetylene molecule alongside the two pyridine-selenolato ligands nih.gov.

Based on these analogues, it is reasonable to expect that 2,4-dimethylquinoline-8-selenol would form complexes with various coordination geometries, including distorted octahedral, square planar, and tetrahedral, depending on the metal center and the stoichiometry of the complex. The presence of the two methyl groups on the quinoline ring may also introduce steric hindrance that could influence the final geometry and stereochemistry of the complexes.

Influence of Ancillary Ligands on Complex Formation and Structure

Ancillary ligands, which are other ligands in the coordination sphere of the metal ion, can significantly influence the formation and structure of complexes containing a primary ligand like 2,4-dimethylquinoline-8-selenol. While specific studies on 2,4-dimethylquinoline-8-selenol are scarce, research on related quinoline-based complexes provides valuable insights.

For example, in iridium(III) derivatives with {4,8-dimethylquinoline-2-yloxy}dimethylsilane, the presence of ancillary ligands such as cyclooctene (B146475) (coe) or tricyclohexylphosphine (B42057) (PCy3) and counter-ions like chloride (Cl) or triflate (OTf) have been shown to stabilize the complexes. These ancillary ligands and counter-ions can fine-tune the electronic and steric environment around the metal center, which in turn affects the catalytic activity of the complex rseq.org.

In tungsten acetylene complexes with pyridine-2-selenolato ligands, the electronic properties of ancillary phosphine (B1218219) ligands, along with the strong trans-effect of carbyne and carbonyl ligands, were found to influence the selenolate character of the pyridine-2-selenolato ligand nih.gov. This demonstrates that the choice of ancillary ligands can directly modulate the electronic structure of the primary ligand within the complex.

Complexation with Main Group Elements

The complexation of 2,4-dimethylquinoline-8-selenol with main group elements is an area with limited specific research. However, the coordination chemistry of a closely related ligand, 2-methylquinoline-8-selenol, with antimony, a main group element, has been reported. The complex, Tris(2-methylquinoline-8-selenolato-κN,Se)antimony(III), was synthesized and structurally characterized researchgate.net. In this complex, the antimony atom is coordinated to three molecules of the ligand through their nitrogen and selenium atoms, resulting in a distorted octahedral geometry researchgate.net. This finding suggests that 2,4-dimethylquinoline-8-selenol is also likely to form stable complexes with main group elements, particularly those from the p-block such as tin, lead, and bismuth, which are known to form complexes with similar seleno-ligands. The presence of the additional methyl group in 2,4-dimethylquinoline-8-selenol compared to 2-methylquinoline-8-selenol might introduce steric effects that could influence the coordination number and geometry of the resulting main group element complexes.

Mixed-Ligand Coordination Compounds Incorporating 2,4-Dimethylquinoline-8-selenol

The formation of mixed-ligand, or heteroleptic, complexes is a common feature in coordination chemistry, allowing for the fine-tuning of the properties of the resulting compound. While specific examples of mixed-ligand complexes of 2,4-dimethylquinoline-8-selenol are not readily found in the literature, the behavior of analogous compounds strongly suggests its potential to act as a primary or secondary ligand in such systems.

For instance, heteroleptic complexes of Cu(II), Co(II), and Ni(II) have been synthesized using 8-hydroxyquinoline (B1678124) (a structural analogue of the target ligand where selenium is replaced by oxygen and without the methyl groups) as one of the ligands and a Schiff base as the other jchemlett.com. Similarly, heteroleptic complexes of Cu(II), Co(II), Ni(II), and Mn(II) have been formed with derivatives of terpyridine and 8-hydroxyquinoline rsc.org. These studies highlight the versatility of the quinoline scaffold in forming stable mixed-ligand systems.

The synthesis of heteroleptic transition metal complexes often involves a step-wise addition of the ligands. For example, a sequence for preparing heteroleptic Ru(II) polypyridyl complexes has been developed that allows for the controlled stoichiometric addition of different polypyridyl ligands rsc.org. A similar strategy could likely be employed for the synthesis of mixed-ligand complexes containing 2,4-dimethylquinoline-8-selenol. The resulting heteroleptic complexes would be expected to have properties that are a composite of those of the individual homoleptic complexes, or they may exhibit entirely new properties.

Physicochemical and Theoretical Studies of Coordination Compounds

Stability Constants and Thermodynamic Parameters of Metal-Ligand Interactions

Specific experimental data on the stability constants and thermodynamic parameters (such as Gibbs free energy, enthalpy, and entropy of formation) for metal complexes of 2,4-dimethylquinoline-8-selenol are not available in the surveyed literature. The stability of metal complexes in solution is a crucial factor that governs their potential applications, and it is typically quantified by the stability constant (K) or its logarithm (log K) scispace.com.

For related compounds, such as the Ni(II) cimetidine (B194882) complex, stability constants have been determined spectrophotometrically at different temperatures scispace.com. These studies show that the stability of a complex can be influenced by factors such as the nature of the metal ion and the ligand, as well as the chelate effect scispace.com.

In the absence of experimental data for 2,4-dimethylquinoline-8-selenol, theoretical calculations could provide estimations of these thermodynamic parameters. Computational chemistry methods can be used to model the complexation reaction and calculate the energies of the reactants and products, from which the thermodynamic stability can be inferred.

Kinetics of Ligand Exchange and Complex Formation

There is no specific information available on the kinetics of ligand exchange or complex formation for 2,4-dimethylquinoline-8-selenol. The study of ligand substitution kinetics provides insight into the reaction mechanisms, which can be associative, dissociative, or interchange in nature solubilityofthings.com.

Modern techniques like electrospray ionization mass spectrometry (ESI-MS) combined with isotopic labeling are powerful tools for investigating the kinetics of ligand exchange in solution core.ac.ukresearchgate.netnih.gov. These methods allow for the determination of rate constants and activation parameters for ligand dissociation, providing mechanistic details that are not easily accessible through traditional techniques like NMR or UV-visible spectroscopy core.ac.uknih.gov.

For example, the kinetics of ligand exchange have been studied for copper(II) complexes with macrocyclic ligands and tridentate Schiff bases spectrophotometrically inorgchemres.org. These studies can reveal multi-step reaction pathways inorgchemres.org. Given the bidentate nature of 2,4-dimethylquinoline-8-selenol, its complexes would be expected to undergo ligand exchange reactions, the rates of which would depend on the metal ion, the solvent, and the nature of the entering and leaving ligands.

Investigations of Metal-Ligand Bonding Nature (e.g., Agostic Interactions)

The coordination of 2,4-dimethylquinoline-8-selenol to a metal center is primarily through the nitrogen of the quinoline ring and the selenium of the selenol group, forming a stable five-membered chelate ring. The nature of the metal-ligand bond is a hybrid of sigma-donation from the nitrogen and selenium lone pairs to the metal and potential pi-backbonding from the metal to the ligand's pi-system.

A key feature of the 2,4-dimethylquinoline-8-selenol ligand is the presence of a methyl group at the 8-position of the quinoline ring. This substitution pattern introduces the possibility of agostic interactions. An agostic interaction is a three-center, two-electron bond between a metal, a carbon, and a hydrogen atom. In the context of a metal complex of 2,4-dimethylquinoline-8-selenol, an agostic interaction could occur between the metal center and a C-H bond of the 8-methyl group.

The likelihood of an agostic interaction is influenced by several factors:

Electronic Properties of the Metal: Electron-deficient metal centers are more likely to engage in agostic interactions to satisfy their coordination sphere.

Steric Environment: The steric bulk of other ligands on the metal center can influence the proximity of the 8-methyl group to the metal.

Geometric Constraints: The geometry of the complex must allow for the close approach of the C-H bond to the metal center.

Table 1: Potential Probes for Agostic Interactions in Metal-2,4-Dimethylquinoline-8-selenol Complexes

| Spectroscopic/Crystallographic Feature | Expected Observation for Agostic Interaction |

|---|---|

| ¹H NMR | Upfield chemical shift of the 8-methyl protons. |

| ¹J(C,H) Coupling Constant | Reduction in the one-bond C-H coupling constant. |

| Infrared (IR) Spectroscopy | Lowering of the C-H stretching frequency. |

| X-ray Crystallography | Shortened metal-hydrogen (M···H) and elongated carbon-hydrogen (C-H) bond distances. |

Comparative Coordination Chemistry with Sulfur, Oxygen, and Other Chalcogen Analogues

The coordination chemistry of 2,4-dimethylquinoline-8-selenol is best understood in comparison to its sulfur (2,4-dimethylquinoline-8-thiol) and oxygen (2,4-dimethylquinolin-8-ol) analogues. The nature of the chalcogen donor atom significantly influences the properties of the resulting metal complexes.

Hard and Soft Acid-Base (HSAB) Theory: According to the HSAB principle, hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.

Oxygen is a hard donor atom, forming strong bonds with hard metal ions like Li⁺, Mg²⁺, and Cr³⁺.

Sulfur is a softer donor atom than oxygen and will form stable complexes with borderline and soft metal ions such as Cu²⁺, Ni²⁺, and Pd²⁺.

Selenium is even softer than sulfur, showing a strong preference for soft metal ions like Ag⁺, Hg²⁺, and Pt²⁺.

This trend in hardness is reflected in the stability constants of the corresponding metal complexes.

Electronic Effects: The electroneg

Based on a comprehensive search of available scientific literature, there is no information regarding the catalytic applications of the specific chemical compound “2,4-Dimethylquinoline-8-selenol.” Consequently, the generation of an article detailing its use in homogeneous catalysis, including the design of catalytic systems, its application in organic transformations, and mechanistic investigations, is not possible at this time.

The search results did yield information on the catalytic activities of other, structurally distinct quinoline derivatives. For instance, iridium complexes containing a {4,8-dimethylquinoline-2-yloxy}dimethylsilane ligand have been investigated for their effectiveness in dehydrogenative silylation reactions. rseq.org Additionally, the synthesis of various quinoline-selenol derivatives has been documented, primarily in the context of their potential biological activities rather than their catalytic properties. researchgate.net

However, no studies were found that specifically describe the design, application, or mechanistic elucidation of catalytic processes involving 2,4-Dimethylquinoline-8-selenol or its complexes. Therefore, the detailed outline provided in the user request cannot be addressed with scientifically accurate and verifiable information. Further research would be required to explore the potential catalytic applications of this particular compound.

Catalytic Applications and Mechanistic Investigations Involving 2,4 Dimethylquinoline 8 Selenol Derivatives

Heterogeneous Catalysis Derived from 2,4-Dimethylquinoline-8-selenol Systems

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and reusability. The immobilization of catalytically active species, such as metal complexes of 2,4-Dimethylquinoline-8-selenol, onto solid supports is a key strategy in developing robust heterogeneous catalysts.

Immobilization Strategies for Catalytically Active Species

The immobilization of a 2,4-Dimethylquinoline-8-selenol-based catalyst could theoretically be achieved through several methods:

Covalent Bonding: The quinoline (B57606) ring system or the selenol group could be functionalized to allow for covalent attachment to a support material. For instance, introducing a reactive group (e.g., a vinyl or siloxy group) onto the quinoline backbone would enable its polymerization or grafting onto a polymer or silica (B1680970) support.

Coordination to a Supported Metal: The selenol and the quinoline nitrogen can act as strong coordinating sites for metal ions. If the support material itself contains metal ions, the 2,4-Dimethylquinoline-8-selenol could be directly coordinated to these sites.

Physical Adsorption (Physisorption): While less robust, the molecule could be adsorbed onto a high-surface-area support through van der Waals forces or hydrogen bonding. The aromatic nature of the quinoline rings would favor adsorption onto carbon-based materials.

Ion-Exchange: If the 2,4-Dimethylquinoline-8-selenol is part of a cationic or anionic metal complex, it could be immobilized on an ion-exchange resin.

Role of Support Materials (e.g., Nanoparticles, Polymers, Zeolites)

The choice of support material is crucial as it can significantly influence the catalyst's activity, selectivity, and stability.

Nanoparticles: Magnetic nanoparticles (e.g., Fe₃O₄) could serve as a core, allowing for easy magnetic separation of the catalyst. The nanoparticles could be coated with silica or a polymer to facilitate the anchoring of the 2,4-Dimethylquinoline-8-selenol complex.

Polymers: Polystyrene-based resins or other functionalized polymers can provide a high loading capacity for the catalytic species. The porous structure of the polymer allows for reactant access to the active sites.

Zeolites: The well-defined pore structure of zeolites could encapsulate metal complexes of 2,4-Dimethylquinoline-8-selenol, potentially leading to shape-selective catalysis. The acidic or basic properties of the zeolite framework could also play a synergistic role in the catalytic cycle. Zeolite-based catalysts are often used in gas-phase reactions for the synthesis of quinolines. rsc.org

Studies on Catalyst Reusability and Stability

A critical aspect of heterogeneous catalysis is the ability to reuse the catalyst over multiple cycles without significant loss of activity. While no specific studies on 2,4-Dimethylquinoline-8-selenol were found, a hypothetical study on a supported version of this catalyst would involve:

Running a catalytic reaction (e.g., a cross-coupling or oxidation reaction).

Separating the catalyst from the reaction mixture (e.g., by filtration or magnetic decantation).

Washing and drying the catalyst.

Reusing the catalyst in a fresh reaction mixture.

Analyzing the product yield and catalyst integrity after each cycle.

Leaching of the metal or the ligand from the support would be a key parameter to investigate to assess the catalyst's stability.

Electrocatalysis and Photocatalysis Employing 2,4-Dimethylquinoline-8-selenol Derivatives

The redox-active nature of the selenol group and the extended π-system of the quinoline ring suggest that 2,4-Dimethylquinoline-8-selenol derivatives could have potential applications in electrocatalysis and photocatalysis.

Redox Properties and Electrocatalytic Pathways

Selenols and their corresponding diselenides are known to be redox-active. The selenol (R-SeH) can be oxidized to the diselenide (R-Se-Se-R), and this process is often reversible. This redox couple could be exploited in electrocatalytic reactions. For instance, a metal complex of 2,4-Dimethylquinoline-8-selenol could be immobilized on an electrode surface and used to mediate electron transfer for reactions such as the reduction of CO₂ or the oxidation of small organic molecules. The specific electrocatalytic pathway would depend on the metal center and the substrate.

Light-Driven Catalytic Processes

Quinoline derivatives are known to be photoactive, and the incorporation of a heavy atom like selenium could enhance intersystem crossing, potentially favoring photoredox catalytic cycles. A hypothetical photocatalytic application could involve the use of a 2,4-Dimethylquinoline-8-selenol metal complex as a photosensitizer. Upon absorption of light, the complex would reach an excited state with altered redox potentials, enabling it to catalyze reactions through electron or energy transfer. Organic dyes are often used as photoredox catalysts for the generation of reactive intermediates. beilstein-journals.org

Supramolecular Chemistry and Self Assembly Phenomena of 2,4 Dimethylquinoline 8 Selenol

Exploration of Non-Covalent Interactions in 2,4-Dimethylquinoline-8-selenol Systems

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the assembly of molecules into larger, ordered structures. researchgate.net For 2,4-dimethylquinoline-8-selenol, several key non-covalent forces are at play, including chalcogen bonding, hydrogen bonding, π-π stacking, and metal-ligand coordination.

Chalcogen bonding is a non-covalent interaction that involves a Group 16 element (such as sulfur, selenium, or tellurium) acting as an electrophilic species. nih.gov This interaction arises from the anisotropic distribution of electron density around the chalcogen atom, creating a region of positive electrostatic potential, known as a σ-hole, opposite to the covalent bonds. d-nb.info This electrophilic σ-hole can then interact favorably with a Lewis base, such as a lone pair of electrons on a nitrogen or oxygen atom. nih.gov

In the case of 2,4-dimethylquinoline-8-selenol, the selenium atom is a prime candidate for engaging in chalcogen bonding. The strength and directionality of these bonds make them valuable tools in crystal engineering and molecular recognition. nih.govsemanticscholar.org Studies on related organoselenium compounds, such as derivatives of ebselen, have demonstrated that the selenium atom's electrophilicity can be tuned by the electronic properties of its substituents. researchgate.net More electron-withdrawing groups tend to enhance the positive character of the σ-hole, leading to stronger chalcogen bonds. researchgate.net

The selenium atom in 2,4-dimethylquinoline-8-selenol can form chalcogen bonds with various electron donors, including the nitrogen atom of another quinoline (B57606) molecule or solvent molecules. This interaction plays a significant role in the directed assembly of molecules in the solid state and can be a key factor in the recognition of specific molecular targets. The directionality of the C-Se···Lewis base interaction, which typically prefers a linear or near-linear arrangement, provides a powerful tool for designing and constructing predictable supramolecular architectures. unige.ch The study of selenium-containing compounds in biological systems, such as selenomethionine (B1662878) in proteins, has revealed the common occurrence of Se···O chalcogen bonds, highlighting their potential importance in biological recognition processes. nih.gov

Hydrogen bonds are among the most important and ubiquitous non-covalent interactions in chemistry and biology. usp.br They involve a hydrogen atom being shared between two electronegative atoms. In 2,4-dimethylquinoline-8-selenol, the selenol group (-SeH) can act as a hydrogen bond donor. Although selenium is less electronegative than oxygen, the Se-H group is still capable of forming hydrogen bonds with suitable acceptors, such as the nitrogen atom of the quinoline ring or other Lewis basic sites. The formation of these hydrogen bonds can lead to the creation of extensive one-, two-, or three-dimensional networks, which significantly influence the crystal packing and physical properties of the material. ruc.dknih.gov

In addition to hydrogen bonding, the planar aromatic quinoline ring system of 2,4-dimethylquinoline-8-selenol facilitates π-π stacking interactions. These interactions are a result of attractive, non-covalent forces between aromatic rings. mdpi.com There are several geometries for π-π stacking, including face-to-face and edge-to-face arrangements, which are governed by the distribution of electron density in the aromatic system. These interactions are crucial in the stabilization of supramolecular assemblies and play a significant role in the packing of aromatic molecules in crystals. mdpi.com The combination of hydrogen bonding and π-π stacking can lead to the formation of highly organized and stable supramolecular structures.

The 2,4-dimethylquinoline-8-selenol molecule is an excellent ligand for a variety of metal ions. The nitrogen atom of the quinoline ring and the selenium atom of the selenol group can act as a bidentate chelating agent, forming stable five-membered rings with a central metal atom. This coordination results in the formation of metal-ligand dative bonds, which are a powerful tool for the construction of discrete supramolecular assemblies or extended coordination polymers. rseq.org

The synthesis and structural characterization of palladium(II) 2,4-dimethyl-8-hydroselenoquinolinate, Pd[C₉H₄(2-CH₃,4-CH₃)NSe]₂, provides a clear example of this type of interaction. scispace.com In this complex, two deprotonated 2,4-dimethylquinoline-8-selenol ligands coordinate to a central palladium atom through their nitrogen and selenium atoms, forming a square planar coordination geometry. The formation of such metal complexes is a key strategy in supramolecular chemistry for creating well-defined architectures with specific geometries and functionalities. The choice of the metal ion and the ligand can be used to tune the properties of the resulting supramolecular framework. researchgate.netmdpi.com

Interactive Data Table: Non-Covalent Interactions in Quinoline-Based Systems

| Interaction Type | Key Atoms/Groups Involved in 2,4-Dimethylquinoline-8-selenol | Typical Energy (kJ/mol) | Significance in Supramolecular Assembly |

| Chalcogen Bonding | Se atom (σ-hole) and a Lewis base (e.g., N, O) | 5 - 40 | Directional control, molecular recognition nih.govunige.ch |

| Hydrogen Bonding | Se-H group (donor) and N atom (acceptor) | 10 - 40 | Formation of extended networks, structural stability ruc.dknih.gov |

| π-π Stacking | Aromatic quinoline rings | 5 - 50 | Stabilization of stacked structures, crystal packing mdpi.commdpi.com |

| Metal-Ligand Dative Bonding | N and Se atoms with a metal center | > 100 | Formation of discrete complexes and coordination polymers rseq.orgscispace.com |

Theoretical and Computational Studies of 2,4 Dimethylquinoline 8 Selenol and Its Derived Systems

Quantum Chemical Investigations

Quantum chemical methods are powerful tools for elucidating the fundamental electronic properties and behavior of molecules. For a novel compound like 2,4-Dimethylquinoline-8-selenol, these investigations would be foundational.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT analysis of 2,4-Dimethylquinoline-8-selenol would be expected to calculate key electronic descriptors. While no specific data exists for this compound, studies on related quinoline (B57606) derivatives often report on parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). These values are crucial for understanding a molecule's reactivity, with EHOMO relating to its electron-donating ability and ELUMO to its electron-accepting ability. The energy gap between these orbitals (ΔE) is a key indicator of chemical stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 2,4-Dimethylquinoline-8-selenol (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Parameter | Expected Significance |

|---|---|

| EHOMO | Indicates the propensity to donate electrons. The selenol group would likely influence this value significantly. |

| ELUMO | Indicates the ability to accept electrons. The quinoline ring system would be the primary determinant. |

| Energy Gap (ΔE) | Relates to the molecule's stability and reactivity. A smaller gap suggests higher reactivity. |

| Dipole Moment | Provides insight into the molecule's polarity and intermolecular interactions. |

| Mulliken Atomic Charges | Would reveal the charge distribution across the molecule, highlighting electrophilic and nucleophilic centers. |

Computational methods can predict the most stable three-dimensional structure of a molecule by optimizing its geometry to find the lowest energy conformation. For 2,4-Dimethylquinoline-8-selenol, key parameters would include bond lengths, bond angles, and dihedral angles, particularly around the selenol group and its orientation relative to the quinoline ring. Understanding the conformational landscape is crucial as different conformers can have distinct chemical and physical properties.

Table 2: Hypothetical Predicted Geometrical Parameters for 2,4-Dimethylquinoline-8-selenol (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Parameter | Structural Feature | Expected Significance |

|---|---|---|

| C-Se Bond Length | Bond between the quinoline ring and the selenium atom. | A primary determinant of the molecule's stability and reactivity. |

| Se-H Bond Length | Bond within the selenol group. | Important for understanding its acidic properties and potential for hydrogen bonding. |

| C-Se-H Bond Angle | Angle within the selenol group. | Defines the local geometry at the selenium center. |

| Dihedral Angle (C-C-Se-H) | Rotation around the C-Se bond. | Determines the orientation of the selenol hydrogen relative to the ring, which can influence intramolecular interactions. |

Theoretical calculations can simulate various types of spectra, which can be invaluable for identifying and characterizing a compound. For 2,4-Dimethylquinoline-8-selenol, predicted NMR chemical shifts (¹H, ¹³C, and ⁷⁷Se), IR vibrational frequencies, and UV-Vis electronic transitions would provide a "fingerprint" of the molecule that could be compared with future experimental data.

For situations requiring very high accuracy, more computationally intensive methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. These ab initio and post-Hartree-Fock methods provide a more rigorous treatment of electron correlation than standard DFT, leading to more precise calculations of energies and properties, albeit at a much higher computational cost. Such calculations would be valuable for benchmarking the accuracy of DFT methods for this class of compounds.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on single, static molecules, molecular dynamics (MD) simulations can model the behavior of molecules over time, providing insights into their dynamic properties and interactions with their environment.

MD simulations of 2,4-Dimethylquinoline-8-selenol in various solvents or at interfaces (e.g., with a metal surface) could reveal important information about its solvation, aggregation behavior, and interaction with other materials. This would be particularly relevant for understanding its potential use in materials science or as a ligand in coordination chemistry.

The field of theoretical and computational chemistry offers a powerful lens through which to investigate the properties of 2,4-Dimethylquinoline-8-selenol. While no research has yet been published on this specific molecule, the methods and potential insights outlined above highlight a clear path for future studies. Such research would not only illuminate the fundamental characteristics of this compound but also guide its potential synthesis and application in various scientific domains.

Solvation Effects and Intermolecular Interactions

The chemical behavior of 2,4-Dimethylquinoline-8-selenol in solution is dictated by the interplay of solute-solvent and solute-solute interactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these non-covalent forces.

Solvation Effects: The solvation of 2,4-Dimethylquinoline-8-selenol would be significantly influenced by the solvent's polarity. The quinoline ring, with its aromatic system and nitrogen heteroatom, along with the highly polarizable selenium atom, allows for a range of interactions.

In polar protic solvents (e.g., water, ethanol): The primary interaction would be hydrogen bonding. The selenol group (-SeH) is a potent hydrogen bond donor, and the nitrogen atom in the quinoline ring is a hydrogen bond acceptor. Studies on similar heterocyclic systems confirm the importance of hydrogen bonding in their aqueous solutions. mdpi.com The presence of water molecules can decrease the HOMO-LUMO energy gap, indicating increased reactivity and stabilization of the complex. mdpi.com

In polar aprotic solvents (e.g., DMSO, acetonitrile): Dipole-dipole interactions would dominate. The sizable dipole moment of the quinoline moiety would interact strongly with the solvent dipoles.

In nonpolar solvents (e.g., hexane, toluene): Weaker van der Waals forces and dispersion interactions would be the principal solvation forces. The aromatic quinoline ring can also participate in π-stacking interactions with aromatic solvents like toluene.

Intermolecular Interactions: In the solid state or in concentrated solutions, several intermolecular interactions are expected to define the supramolecular structure of 2,4-Dimethylquinoline-8-selenol.

Hydrogen Bonding: The most significant interaction would be the Se-H···N hydrogen bond between the selenol group of one molecule and the quinoline nitrogen of another, leading to the formation of dimers or polymeric chains. Selenols are known to be stronger acids than thiols, suggesting these hydrogen bonds would be quite robust. researchgate.net

π-π Stacking: The planar quinoline rings can stack on top of each other, a common feature in aromatic systems that contributes to crystal packing stability. nih.gov

C-H···π Interactions: The methyl groups' C-H bonds can interact with the π-system of the quinoline ring of an adjacent molecule. nih.gov

Chalcogen Bonding: The selenium atom, being a heavy chalcogen, can act as a Lewis acid and interact with electron-rich atoms, a non-covalent interaction known as chalcogen bonding.

Computational analyses like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) are used to quantify these interactions. mdpi.comugm.ac.id NBO analysis, for instance, can reveal charge transfer between orbitals, indicating the strength of hydrogen bonds. mdpi.com For related quinoline derivatives, intermolecular C–H···O and C–H···N hydrogen bonds have been shown to link molecules into complex three-dimensional architectures. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for mapping the transformation pathways of molecules like 2,4-Dimethylquinoline-8-selenol. DFT calculations are commonly employed to identify stationary points (reactants, products, intermediates) and transition states on the potential energy surface.

Transition State Identification and Reaction Pathway Analysis

Understanding the reactivity of 2,4-Dimethylquinoline-8-selenol involves analyzing reactions at the selenol group and the quinoline ring.

Reactions at the Selenol Group: The -SeH group is the most reactive site for many transformations, particularly oxidation. The conversion of a selenol to a diselenide (R-Se-Se-R) or further to a seleninic acid (R-SeOOH) is a common pathway.

Transition State (TS) Identification: For a reaction like the oxidation of the selenol by hydrogen peroxide, computational chemists would model the reactants (selenol and H₂O₂), the product (e.g., a selenenic acid, R-SeOH), and the transition state connecting them. The TS is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the O-H bond breaking and the Se-O bond forming). DFT studies on the reaction of organoselenium compounds with oxidants have successfully characterized such transition states. d-nb.inforsc.org

Reactions at the Quinoline Ring: The quinoline ring can undergo electrophilic aromatic substitution. The directing effects of the methyl groups (activating, ortho-, para-directing) and the selenol group would influence the position of substitution.

Reaction Pathway Analysis: A complete reaction pathway analysis involves mapping the energy profile from reactants to products. For instance, in a rhodium-catalyzed reaction involving an organoselenium compound, DFT analysis has shown that the reaction proceeds through a free ylide intermediate, which can then undergo rearrangement. d-nb.inforsc.org The organoselenium compound can act as a substrate, a mediator for intermediate formation, and an initiator for subsequent steps. rsc.org For quinoline synthesis via oxidative annulation, proposed mechanisms involve steps like transamination, K₂S₂O₈-assisted oxidation, intramolecular cyclization, and finally, elimination and aromatization, all of which can be modeled computationally. frontiersin.org

Energetics and Kinetics of Chemical Transformations

Computational studies provide quantitative data on the thermodynamics (reaction energies, ΔE) and kinetics (activation barriers, Eₐ) of chemical reactions.

Kinetics: The height of the activation energy barrier (Eₐ), the energy difference between the reactants and the transition state, governs the reaction rate. A lower barrier implies a faster reaction. In a study of competing reaction pathways, DFT calculations revealed that a researchgate.netnih.gov-sigmatropic rearrangement had a reasonable activation free energy of 13.3 kcal/mol, while an alternative direct transfer pathway had a much higher barrier of 30.1 kcal/mol, indicating the latter is kinetically disfavored. rsc.org

The table below presents illustrative activation energies for typical reactions involving organoselenium compounds, derived from computational studies on related systems.

| Reaction Type | Model System | Calculated Activation Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| researchgate.netnih.gov-Sigmatropic Rearrangement | Rhodium-Carbene-Allyl Selenide Complex | 13.3 | DFT | rsc.org |

| Radical Cyclization Initiation | Selanyl Radical Addition | 10.5 | DFT | d-nb.info |

| Oxidative Cyclization | Enaminone with o-aminobenzyl alcohol | Not specified, but reaction proceeds efficiently | Mechanism proposed via DFT | frontiersin.org |

Application of Machine Learning and Artificial Intelligence in Molecular Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the design of new molecules by learning from existing chemical data to predict properties and generate novel structures. springernature.com

Predictive Modeling for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive chemistry. These statistical models correlate molecular descriptors (numerical representations of chemical structure) with experimental properties. nih.govresearchgate.net

For derivatives of 2,4-Dimethylquinoline-8-selenol, QSAR models could be developed to predict a range of properties, such as antioxidant activity, receptor binding affinity, or toxicity. nih.govresearchgate.netscielo.brnih.gov

Model Development: The process involves:

Data Collection: Assembling a dataset of quinoline derivatives with measured biological activity. mdpi.com

Descriptor Calculation: Using software to calculate hundreds of molecular descriptors (e.g., molecular weight, logP, electronic properties like HOMO/LUMO energies, 3D shape descriptors). researchgate.net

Model Training: Employing ML algorithms—such as multiple linear regression (MLR), k-nearest neighbors (KNN), or gradient boosting—to build a mathematical equation linking the descriptors to the activity. nih.govbookpi.org

Validation: Testing the model's predictive power on a separate set of compounds (the test set) not used during training. bookpi.org

Studies on quinoline derivatives have successfully used ML to create robust QSAR models. For instance, a model using a gradient boosting algorithm (CatBoost) achieved a high coefficient of determination (R²) of 95% in predicting P-glycoprotein inhibition, demonstrating excellent predictive quality. nih.govbookpi.org

| Target Property | Molecular Class | Machine Learning Model | Performance Metric (R²) | Reference |

|---|---|---|---|---|

| ABCB1 Inhibition | Quinoline Derivatives | Gradient Boosting (CatBoost) | 0.95 | bookpi.org |

| Anti-TB Activity | Indeno[1,2-c]quinoline Derivatives | MLR, PLS, ANN | Good predictability reported | researchgate.net |

| Antibacterial Activity | Quinoline Hydrazones | Various ML methods (OCHEM) | Models successfully developed | nih.gov |

| Topoisomerase I Inhibition | Phosphorus-substituted Quinolines | PLS, PCR, MLR | R² = 0.81 (MLR) | researchgate.net |

Automated Design of 2,4-Dimethylquinoline-8-selenol Analogues

Beyond prediction, AI can be used for de novo design—the creation of entirely new molecules. Generative models, trained on vast chemical databases, can learn the "rules" of chemical structure and propose novel compounds with desired properties.

Generative Approaches: Methods like recurrent neural networks (RNNs) and generative adversarial networks (GANs) can produce novel chemical structures, often represented as SMILES strings.

Fragment-Based Design: An alternative approach involves computationally "growing" new molecules from a starting fragment. A recent study demonstrated a Quantum-assisted Fragment-based Automated Structure Generator (QFASG) that used a 3-aminoquinoline (B160951) core to generate 191 new potential kinase inhibitors, three of which were synthesized and tested. frontiersin.org